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Compound of Interest

(2-Bromo-5-
Compound Name:
methoxyphenyl)methanol

Cat. No.: B123694

Introduction

(2-Bromo-5-methoxyphenyl)methanol is a versatile building block in medicinal chemistry,
primarily utilized in the synthesis of complex heterocyclic scaffolds with therapeutic potential. Its
substituted phenyl ring, featuring a bromine atom and a methoxy group, offers multiple reaction
sites for derivatization and molecular elaboration. The bromine atom can participate in various
cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the
introduction of diverse aryl, vinyl, or alkynyl substituents. The methoxy group can influence the
electronic properties and metabolic stability of the final compound, while the benzylic alcohol
provides a handle for oxidation, etherification, or esterification reactions.

A significant application of (2-Bromo-5-methoxyphenyl)methanol is in the synthesis of
flavone derivatives that act as potent inhibitors of Cyclin-Dependent Kinases (CDKSs), key
regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers,
making them attractive targets for cancer therapy. The incorporation of the 2-bromo-5-
methoxyphenyl moiety into the flavone scaffold has been shown to contribute to the potent and
selective inhibition of CDKs, leading to cell cycle arrest and apoptosis in cancer cells.

Application: Synthesis of Flavone-Based CDK Inhibitors
for Cancer Therapy
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Derivatives of (2-Bromo-5-methoxyphenyl)methanol have been successfully employed in the
synthesis of potent anti-cancer agents. A notable example is the synthesis of (+)-trans-2-(2-
Bromo-5-methoxy-phenyl)-5,7-dihydroxy-8-(2-hydroxymethyl-1-methyl-pyrrolidin-3-yl)-chromen-
4-one, a flavone derivative that exhibits significant inhibitory activity against Cyclin-Dependent
Kinases (CDKSs).

Quantitative Data Summary

The following table summarizes the in vitro biological activity of a key derivative synthesized
from (2-Bromo-5-methoxyphenyl)methanol.

Anti-
Compound ID Target IC50 (pM) Cell Line proliferative

IC50 (pM)
Compound A CDK1/cyclin B 0.038 NCI-H460 (Lung) 0.1

CDK2/cyclin A 0.075

CDK4/cyclin D1 0.150

Compound A: (+)-trans-2-(2-Bromo-5-methoxy-phenyl)-5,7-dihydroxy-8-(2-hydroxymethyl-1-
methyl-pyrrolidin-3-yl)-chromen-4-one

Experimental Protocols

Synthesis of 2-(2-Bromo-5-methoxyphenyl)-5,7-
dihydroxy-8-substituted-chromen-4-one (General
Procedure)

This protocol describes a general method for the synthesis of flavone derivatives from (2-
Bromo-5-methoxyphenyl)methanol.

Step 1: Oxidation of (2-Bromo-5-methoxyphenyl)methanol to 2-Bromo-5-
methoxybenzaldehyde

e To a solution of (2-Bromo-5-methoxyphenyl)methanol (1.0 eq) in a suitable solvent such
as dichloromethane, is added an oxidizing agent like pyridinium chlorochromate (PCC) (1.5
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eq).

e The reaction mixture is stirred at room temperature for 2-4 hours until the starting material is
consumed (monitored by TLC).

e The reaction mixture is then filtered through a pad of silica gel and the solvent is removed
under reduced pressure to yield 2-Bromo-5-methoxybenzaldehyde.

Step 2: Condensation to form a chalcone intermediate

e To a solution of 2-Bromo-5-methoxybenzaldehyde (1.0 eq) and a substituted 2'-
hydroxyacetophenone (1.0 eq) in ethanol, an aqueous solution of potassium hydroxide (3.0
eq) is added dropwise at 0°C.

e The reaction mixture is stirred at room temperature for 12-24 hours.

e The mixture is then poured into ice-cold water and acidified with dilute HCI. The precipitated
solid is filtered, washed with water, and dried to afford the chalcone intermediate.

Step 3: Oxidative cyclization to the flavone core

The chalcone intermediate (1.0 eq) is dissolved in dimethyl sulfoxide (DMSO).

lodine (0.1 eq) is added, and the mixture is heated at 120°C for 2 hours.

After cooling, the reaction mixture is poured into an aqueous solution of sodium thiosulfate to
guench the excess iodine.

The precipitated solid is filtered, washed with water, and purified by column chromatography
to yield the 2-(2-Bromo-5-methoxyphenyl)-substituted flavone.

Cyclin-Dependent Kinase (CDK) Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of synthesized
compounds against CDKSs.

o Materials: Recombinant human CDK/cyclin complexes (e.g., CDK1/cyclin B, CDK2/cyclin A,
CDK4/cyclin D1), histone H1 as a substrate, [y-32P]ATP, test compounds, and kinase assay
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buffer.

e Procedure:

[e]

Prepare serial dilutions of the test compound in DMSO.

o In a 96-well plate, add the kinase assay buffer, the CDK/cyclin complex, and the test
compound at various concentrations.

o Initiate the kinase reaction by adding a mixture of histone H1 and [y-32P]ATP.
o Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

o Stop the reaction by adding a stop solution (e.g., phosphoric acid).

o Transfer the reaction mixture to a phosphocellulose filter plate.

o Wash the filter plate multiple times to remove unincorporated [y-32P]ATP.

o Measure the radioactivity on the filter using a scintillation counter.

o Calculate the percentage of inhibition for each compound concentration and determine the
IC50 value by plotting the data.

Visualizations
Signaling Pathway of CDK Inhibition in Cancer
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Caption: CDK inhibition pathway in cancer cells.

Experimental Workflow for Synthesis and Evaluation

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b123694?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

@o-&methoxyphenyl)m@

Step 1: Oxidation

‘ 2-Bromo-5-methoxybenzaldehyde \

:

Step 2: Condensation

‘ Chalcone Intermediate \

:

Step 3: Oxidative Cyclization

Flavone Derivative

| |
Biol#gical Eval$ation

CDK Inhibition Assay Anti-proliferative Assay

vov

Data Analysis (IC50)

Click to download full resolution via product page

Caption: Synthesis and evaluation workflow.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b123694?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

 To cite this document: BenchChem. [Application Notes: (2-Bromo-5-
methoxyphenyl)methanol Derivatives in Medicinal Chemistry]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b123694#medicinal-chemistry-
applications-of-2-bromo-5-methoxyphenyl-methanol-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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